1-(4-Methoxyphenyl)-1H-imidazole

Catalog No.
S773930
CAS No.
10040-95-6
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxyphenyl)-1H-imidazole

CAS Number

10040-95-6

Product Name

1-(4-Methoxyphenyl)-1H-imidazole

IUPAC Name

1-(4-methoxyphenyl)imidazole

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12/h2-8H,1H3

InChI Key

XNLOIFUGGCCEQX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=CN=C2

solubility

26.1 [ug/mL]

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2

Medicinal Chemistry

-(4-Methoxyphenyl)-1H-imidazole (also known as 4-methoxyphenylimidazole) is a heterocyclic compound with potential applications in medicinal chemistry. Studies have explored its potential as a scaffold for the development of novel drugs targeting various diseases, including:

  • Cancer

    Research suggests that 4-methoxyphenylimidazole derivatives may exhibit antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation and survival [].

  • Neurodegenerative diseases

    Some studies have investigated the potential of 4-methoxyphenylimidazole derivatives to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

  • Antimicrobial activity

    Certain 4-methoxyphenylimidazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains [].

1-(4-Methoxyphenyl)-1H-imidazole is a heterocyclic compound characterized by a methoxy-substituted phenyl group attached to an imidazole ring. Its molecular formula is C10_{10}H10_{10}N2_2O, and it has a molecular weight of approximately 178.20 g/mol. The imidazole ring consists of five members, including two nitrogen atoms, which contribute to its basicity and potential biological activity. This compound exhibits a significant degree of planarity due to the interactions between the aromatic ring and the imidazole, which can influence its reactivity and biological properties .

Typical of imidazole derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • C–N Bond Formation: It can be utilized in reactions involving arylboronic acids for the synthesis of substituted imidazoles .

Research indicates that 1-(4-Methoxyphenyl)-1H-imidazole exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Effects: It has been reported to reduce inflammation in experimental models, suggesting potential therapeutic applications.
  • Anticancer Activity: Preliminary studies indicate that it may possess cytotoxic effects against cancer cell lines, although further research is needed to elucidate its mechanisms of action .

The synthesis of 1-(4-Methoxyphenyl)-1H-imidazole typically involves:

  • Starting Materials: The synthesis often begins with 4-methoxybenzaldehyde and an appropriate imidazole precursor.
  • Reaction Conditions: Common methods include refluxing in solvents like ethanol or using microwave-assisted techniques to improve yield and purity.
  • Purification: The product can be purified using column chromatography or recrystallization techniques to achieve high purity levels .

This compound has several notable applications:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new drugs, particularly in the fields of antimicrobial and anticancer therapies.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex heterocycles.
  • Material Science: Its unique properties make it suitable for use in developing novel materials with specific electronic or optical characteristics .

Interaction studies have highlighted the importance of 1-(4-Methoxyphenyl)-1H-imidazole's interactions with biomolecules:

  • Protein Binding: Research indicates potential binding interactions with various proteins, which may correlate with its biological activity.
  • Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action against pathogens or cancer cells .

Several compounds share structural similarities with 1-(4-Methoxyphenyl)-1H-imidazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
1-(4-Chlorophenyl)-1H-imidazoleImidazole derivativeAntimicrobialChlorine substitution enhances reactivity
1-(Phenyl)-1H-imidazoleSimple imidazoleAntifungalLacks substituents on the phenyl ring
2-(4-Methoxyphenyl)-1H-imidazoleIsomeric variantAnticancerDifferent substitution pattern affects activity
1-(4-Nitrophenyl)-1H-imidazoleNitro-substitutedPotential anticancerNitro group increases electron-withdrawing effects

These comparisons illustrate how variations in substituents on the phenyl ring can significantly impact biological activity and chemical reactivity.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(4-Methoxyphenyl)imidazole

Dates

Last modified: 08-15-2023

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